molecular formula C15H13NO4 B2626525 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-methoxyphenol CAS No. 861409-09-8

2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-methoxyphenol

Cat. No. B2626525
CAS RN: 861409-09-8
M. Wt: 271.272
InChI Key: JVZQFONBVSMGLT-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-methoxyphenol, also known as BIM-6, is a synthetic compound derived from phenol and benzodioxole. BIM-6 is a potential therapeutic agent that has been studied for its therapeutic potential in a variety of diseases and conditions. BIM-6 has been found to have anti-inflammatory, anti-oxidative, and anti-tumorigenic properties. BIM-6 has also been studied for its potential to act as a chemopreventive agent and for its role in modulating the immune system.

Scientific Research Applications

  • Synthesis and Characterization :

    • Schiff base ligands derived from imino-4-methoxyphenol thiazole, which are structurally similar to the compound , have been synthesized and characterized. These compounds were tested for their antimicrobial activity against various bacteria and fungi, showing moderate activity (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
    • A study focused on the synthesis and characterization of novel thiophene-benzothiazole derivative azomethine compounds, including those structurally similar to the target compound. Their electronic absorption behaviors were examined in detail (Ermiş & Durmuş, 2020).
  • Biological Activities and Interactions :

    • Mononuclear Cu(II) Schiff base complexes originating from Riluzole and structurally related compounds demonstrated DNA binding and cleavage abilities, as well as marked antimicrobial potential (Rambabu, Daravath, Shankar, & Shivaraj, 2021).
    • Interactions of fluorescent probes structurally related to the compound with Bovine Serum Albumin (BSA) were studied, providing insights into the binding constants and modes of quenching (Ghosh, Rathi, & Arora, 2016).
    • Schiff base compounds with a 1,3,4-thiadiazole core, similar in structure, exhibited DNA protective ability and showed significant antimicrobial activity against specific bacteria strains. They also displayed cytotoxicity on cancer cell lines, suggesting potential in chemotherapy (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).
  • Chemical Properties and Applications :

    • The chemical properties of Schiff base molecules, including those similar in structure to the target compound, have been investigated for sensing applications, such as colorimetric and fluorescence sensing of pH. The results showed potential for these compounds as chemosensors in different pH environments (Halder, Hazra, & Roy, 2018).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yliminomethyl)-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-18-13-4-2-3-10(15(13)17)8-16-11-5-6-12-14(7-11)20-9-19-12/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZQFONBVSMGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-methoxyphenol

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